N-Benzylbenzenesulfonamide
Overview
Description
N-Benzylbenzenesulfonamide is an organic compound with the molecular formula C13H13NO2S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylbenzenesulfonamide can be synthesized through a reaction between benzylamine and benzenesulfonyl chloride. The general procedure involves the following steps:
- Dissolve benzylamine in anhydrous dichloromethane under ice cooling.
- Add a solution of benzenesulfonyl chloride in dichloromethane dropwise to the benzylamine solution.
- Add triethylamine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Benzylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzenesulfonic acids.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Benzylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: this compound derivatives have been investigated for their potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-Benzylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with proteins and other biomolecules is crucial for its biological activity .
Comparison with Similar Compounds
N-Benzylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-Butylbenzenesulfonamide: Similar in structure but with a butyl group instead of a benzyl group. It is used as a plasticizer and has different chemical properties.
N-Methylbenzenesulfonamide: Contains a methyl group and is used in various chemical syntheses.
N-Phenylbenzenesulfonamide: Has a phenyl group and is used in the production of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its benzyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
Properties
IUPAC Name |
N-benzylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-10,14H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTPAOVVVLZLDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232531 | |
Record name | Benzenesulfonamide, N-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837-18-3 | |
Record name | N-(Phenylmethyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=837-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, N-benzyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 837-18-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, N-benzyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonamide, N-benzyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the herbicidal properties of N-Benzylbenzenesulfonamide derivatives?
A1: Research has shown that certain this compound derivatives, specifically those containing a 2,3-epoxypropyl group, exhibit potent phytotoxic activity against barnyardgrass. [] This suggests their potential use as herbicides. Interestingly, these derivatives demonstrate physiological selectivity, effectively targeting barnyardgrass while showing less impact on rice plants, highlighting their potential for weed control in rice paddy fields. []
Q2: Can N-Benzylbenzenesulfonamides be used in organic synthesis?
A2: Yes, this compound and its derivatives have shown promise in organic synthesis. One notable application is their use as ligands in combination with copper catalysts for the 1,4-addition of organozinc reagents to α,β-unsaturated ketones. [] This reaction efficiently generates β-substituted ketones, important building blocks in organic chemistry. The versatility of this catalytic system is highlighted by its compatibility with various enones and its ability to facilitate further transformations, like aldol reactions and palladium-catalyzed couplings. []
Q3: How does the structure of this compound relate to its electrochemical properties?
A3: Studies investigating the electrochemical cleavage of substituted N-Benzylbenzenesulfonamides revealed a correlation between their structure and their reduction potentials. [] Compounds with electron-withdrawing substituents exhibited less negative reduction potentials, implying easier cleavage of the sulfur-nitrogen bond. [] This finding suggests that the electrochemical deprotection of these compounds can be fine-tuned by modifying their substituents, offering a potential route for selective deprotection strategies in organic synthesis.
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